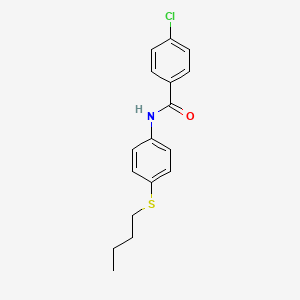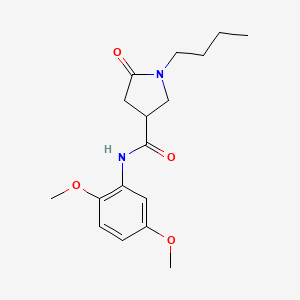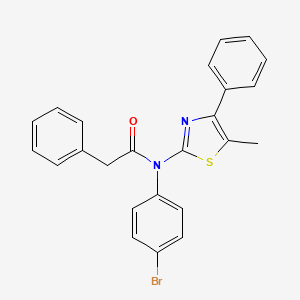![molecular formula C23H36N4O2 B4599460 2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4599460.png)
2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol
Vue d'ensemble
Description
2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C23H36N4O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.28382640 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
This compound is involved in chemical processes such as the removal of methoxybenzyl protecting groups. A study demonstrated that methoxybenzyl protecting groups of alcohols could be removed efficiently with DDQ in neutral conditions, which leaves other usual protecting groups unchanged (Oikawa, Yoshioka, & Yonemitsu, 1982). This showcases the compound's role in specific chemical syntheses where selective deprotection is required without affecting other sensitive functional groups.
Catalyst and Initiator in Polymerization
The compound has been studied in the context of initiating ring-opening polymerization without the need for protecting hydroxyl groups. Research on commercial aminoalcohols as direct initiators for N-heterocyclic carbene-organocatalyzed ring-opening polymerization highlighted the tolerance of such reactions to nonprotected hydroxyl groups, demonstrating control over molar masses and high chain-end fidelity (Bakkali-Hassani et al., 2018). This finding opens pathways for metal-free telechelics synthesis, showcasing the utility of the compound in advanced polymer chemistry.
Pyrazole Derivatives Synthesis
In the realm of organic synthesis, the compound's structural motif is crucial for the synthesis of pyrazole derivatives. A study outlined a method for converting dimethylpyrazolium salts to methylpyrazoles, a procedure beneficial for synthesizing aminopyrazoles not easily obtainable by other methods (Cross, Arotin, & Ruopp, 1980). This highlights the compound's importance in synthesizing structurally complex and functionally diverse pyrazole derivatives.
Medicinal Chemistry and Drug Design
The compound also finds relevance in medicinal chemistry, where it serves as a precursor or a structural component in the synthesis of pharmacologically active molecules. For instance, its structural framework is used in synthesizing potent PPARpan agonists, contributing to the development of new therapeutic agents (Guo et al., 2006). This application underscores the compound's role in drug discovery and development, providing a basis for creating new drugs with potential health benefits.
Propriétés
IUPAC Name |
2-[4-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O2/c1-17(2)27-19(4)23(18(3)24-27)16-25-10-11-26(21(15-25)9-12-28)14-20-7-6-8-22(13-20)29-5/h6-8,13,17,21,28H,9-12,14-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVZPCGNDLZCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CN2CCN(C(C2)CCO)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(3-methylphenyl)urea](/img/structure/B4599379.png)

![8-methyl-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one](/img/structure/B4599400.png)

![3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B4599416.png)
![3-({[4-(4-fluorophenyl)-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4599422.png)
![N'-(1,3-benzodioxol-5-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B4599432.png)

![1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B4599444.png)
![4-({4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-6-ethoxy-2H-chromen-2-one](/img/structure/B4599450.png)
![1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4599463.png)
![3,5-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4599469.png)
![11-(3-CYCLOHEXENYL)-3,3-DIMETHYL-10-(2-OXO-2-PIPERIDINOETHYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B4599470.png)

